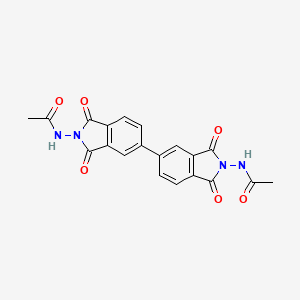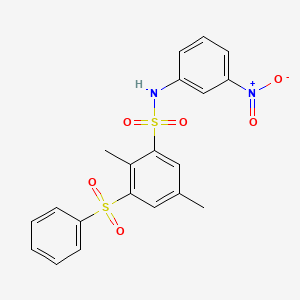![molecular formula C13H17N3O3 B6136551 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide](/img/structure/B6136551.png)
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide, also known as Boc-phenylalanine, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly used as a building block in the synthesis of peptides and proteins, and its unique chemical structure provides several advantages over traditional amino acids.
作用機序
The mechanism of action of 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine is not well understood. However, it is believed that this compound acts as a substrate for enzymes involved in protein synthesis, leading to the formation of peptides and proteins with unique chemical properties.
Biochemical and Physiological Effects:
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has been shown to have several biochemical and physiological effects. This compound can enhance the stability and solubility of peptides and proteins, which can improve their pharmacokinetic and pharmacodynamic properties. 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine can also improve the specificity and selectivity of peptides and proteins, which can reduce the risk of off-target effects.
実験室実験の利点と制限
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has several advantages over traditional amino acids in lab experiments. This compound can be easily incorporated into peptides and proteins using standard synthetic methods, and its unique chemical structure provides several advantages over traditional amino acids. However, 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for the use of 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine in scientific research. One potential application is the development of peptide-based drugs for the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders. Another potential application is the use of 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine in the synthesis of novel bioactive peptides with unique chemical properties. Additionally, 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine could be used in the development of new synthetic methods for the synthesis of peptides and proteins.
合成法
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. One common method involves the reaction of N-protected phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction produces 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine, which can be purified using standard chromatographic techniques.
科学的研究の応用
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has been extensively used in scientific research for the synthesis of peptides and proteins. This compound is commonly used as a building block in the synthesis of bioactive peptides, including antimicrobial peptides, neuropeptides, and enzyme inhibitors. 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine is also used in the synthesis of peptide-based drugs, including anticancer drugs and antiviral drugs.
特性
IUPAC Name |
[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-3-9-14-13(18)19-15-10-12(17)16-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,14,18)(H,16,17)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZFQAIQGMKYSO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)ON=CC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)O/N=C/C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-diethoxyphenyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B6136477.png)
![N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide](/img/structure/B6136484.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6136493.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6136498.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6136506.png)
![ethyl 7-(1-methyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6136519.png)
![5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6136538.png)
![1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6136539.png)
![1-(4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B6136543.png)
![2-benzyl-5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6136559.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6136561.png)


